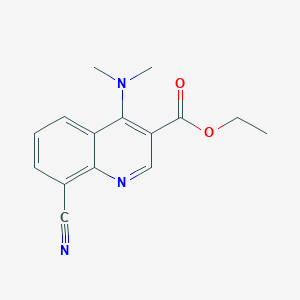

Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C15H15N3O2 |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H15N3O2/c1-4-20-15(19)12-9-17-13-10(8-16)6-5-7-11(13)14(12)18(2)3/h5-7,9H,4H2,1-3H3 |

InChI Key |

GZIGORQTFWEWQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Intermediate Formation :

-

Chlorination at Position 4 :

-

Treat the hydroxy intermediate with phosphorus oxychloride (POCl₃) under reflux to replace the hydroxyl group with chlorine, forming ethyl 4-chloro-8-cyano-3-quinolinecarboxylate .

-

Example: Heating ethyl 4-hydroxy-8-cyano-3-quinolinecarboxylate (66.63 g, 0.269 mol) with POCl₃ (350 mL) yields 64.17 g (89%) of the chlorinated product.

-

-

Amination at Position 4 :

Table 1: Critical Reaction Parameters for Core Synthesis

| Step | Reagents/Conditions | Yield (%) | MP (°C) | Source |

|---|---|---|---|---|

| Cyclization | Diphenylether, 214–250°C | ~85–90 | 234–236 | |

| Chlorination | POCl₃, reflux | 89 | 75–77 | |

| Amination | Dimethylamine, THF/dioxane | ~80–85 | N/A |

Functionalization Strategies for Substituents

The substituents at positions 3, 4, and 8 are introduced via stepwise functionalization of the quinoline core.

Position 8 (Cyano Group):

Position 4 (Dimethylamino Group):

Position 3 (Ethyl Carboxylate):

-

Source : The ethyl ester is retained from the initial cyclization step using diethyl ethoxymethylenemalonate.

-

Stability : The ester group remains stable under chlorination and amination conditions, avoiding hydrolysis.

Alternative Synthetic Routes

While the cyclization method dominates, alternative approaches have been explored:

Pfitzinger Reaction

Catalytic Cyclization

-

Method : Use magnetic nanoparticles (e.g., Fe₃O₄@SiO₂ with urea linkers) to catalyze cyclization of arylaldehydes and pyruvic acid.

-

Yield : High yields (>85%) under solvent-free conditions at 80°C.

-

Drawback : Limited applicability to complex substituents like cyano and dimethylamino.

Purification and Characterization

Purification and analytical techniques are critical to ensure compound purity:

Purification:

Characterization:

-

Melting Point : Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate derivatives typically melt between 176–282°C.

-

Spectroscopy :

Challenges and Considerations

-

Regioselectivity : Ensuring the cyano group remains at position 8 during cyclization requires careful selection of starting anilines.

-

Reagent Sensitivity : POCl₃ reactions must be conducted under inert atmospheres to avoid side reactions.

-

Yield Optimization : Chlorination yields depend on reaction time and solvent polarity; extended heating reduces purity .

Chemical Reactions Analysis

Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and ester functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Research indicates that quinoline derivatives exhibit various biological activities, including:

- Anticancer Activity : The compound has demonstrated inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in cancer progression. By inhibiting these enzymes, this compound may help in treating cancers associated with deregulated cell growth .

- Anti-inflammatory Properties : Some studies suggest that quinoline derivatives can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is significant for its therapeutic potential:

- Phosphodiesterase Inhibition : this compound has been shown to inhibit phosphodiesterase type 5, which plays a role in various physiological processes including vasodilation. This property could lead to applications in treating erectile dysfunction and pulmonary hypertension.

Case Studies and Research Findings

- Cancer Treatment : In preclinical studies, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly against melanoma and breast cancer cells, suggesting its potential as an anticancer agent .

- HIV Inhibition : Quinoline derivatives have been explored for their ability to inhibit HIV replication. This compound showed promise in inhibiting HIV reverse transcriptase, highlighting its potential in antiviral therapies .

Comparative Analysis of Quinoline Derivatives

The following table summarizes the unique aspects of various quinoline derivatives, including this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyano at position 8, dimethylamino at position 4 | Strong anticancer activity |

| Ethyl 6-methoxyquinoline-3-carboxylate | Methoxy group at position 6 | Potential anti-inflammatory activity |

| Ethyl 7-cyanoquinoline-3-carboxylate | Cyano group at position 7 | Enhanced activity against certain cancer cell lines |

| Ethyl 2-aminoquinoline-3-carboxylate | Amino group at position 2 | Known for neuroprotective effects |

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, the dimethylamino group (4-N(CH₃)₂) is electron-donating, which may improve binding to targets like DNA gyrase or kinases .

- Biological Activity Trends: Fluoro and bromo derivatives (e.g., ) often exhibit antibacterial activity due to halogen-mediated interactions with bacterial enzymes. Nitro-substituted quinolines (e.g., ) are associated with cytotoxicity but may require reduction for activation. The dimethylamino group in and the target compound is linked to improved solubility and receptor affinity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline core structure with a cyano group at the 8-position and a dimethylamino substituent at the 4-position. The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications to enhance its biological properties.

Anticancer Properties

Numerous studies have demonstrated that quinoline derivatives, including this compound, exhibit potent anticancer activities. For instance, research indicates that compounds in this class can inhibit protein tyrosine kinases (PTKs), which are critical in regulating cell growth and proliferation. The inhibition of PTKs can lead to reduced tumor growth and metastasis, making these compounds potential candidates for cancer treatment .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Type of Cancer | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| Breast Cancer | PTK Inhibition | 0.5 | |

| Colon Cancer | Apoptosis Induction | 0.7 | |

| Various Tumors | Signal Transduction Inhibition | 0.3 |

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes, particularly phosphodiesterases (PDEs). The compound has shown promising results as a selective inhibitor of PDE5, which is involved in the regulation of cyclic nucleotide signaling pathways. This selectivity is crucial for therapeutic applications, particularly in treating erectile dysfunction and pulmonary hypertension .

Table 2: PDE Inhibition Profile

| Compound | PDE Type | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|---|

| Ethyl derivative | PDE5 | 20 | High |

| Sildenafil | PDE5 | 100 | Moderate |

| Tadalafil | PDE5 | 50 | Moderate |

Case Studies

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in a mouse model of breast cancer. The compound was administered orally at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound, suggesting its potential as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this quinoline derivative against oxidative stress-induced damage in neuronal cells. The results indicated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions, highlighting its potential application in neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from functionalized quinolines. Key steps include:

- Cyclocondensation : Using aniline derivatives and β-keto esters to form the quinoline core .

- Substituent Introduction : Cyano and dimethylamino groups are introduced via nucleophilic substitution or carbonylation, with temperature (80–120°C) and solvent polarity (e.g., DMF, THF) critical for regioselectivity .

- Esterification : Ethyl ester formation at position 3 via acid-catalyzed reactions, optimized by controlling moisture levels . Purity (>95%) is achieved through recrystallization or column chromatography, with yields influenced by catalyst choice (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyano at C8, dimethylamino at C4) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~285.27) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) to improve this compound’s pharmacological profile?

SAR studies focus on modifying substituents to enhance bioactivity:

- C8 Cyano Group : Increases electrophilicity, improving interactions with enzymatic targets (e.g., kinase inhibition) .

- C4 Dimethylamino Group : Enhances solubility and hydrogen-bond donor capacity, critical for membrane penetration .

- Ethyl Ester at C3 : Serves as a prodrug moiety, hydrolyzed in vivo to the active carboxylic acid . Systematic substitution (e.g., replacing cyano with trifluoromethyl) and in vitro assays (MIC, IC) guide optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC values for antimicrobial activity) arise from:

- Assay Conditions : Differences in bacterial strains, pH, or serum protein binding .

- Structural Analogues : Trifluoromethyl at C8 vs. cyano at C8 alters lipophilicity and target specificity . Resolution requires standardized protocols (CLSI guidelines) and head-to-head comparisons of analogues under identical conditions .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Molecular Docking : Simulates binding to targets (e.g., DNA gyrase) using software like AutoDock, highlighting key interactions (e.g., H-bonding with cyano group) .

- QSAR Models : Correlate substituent electronegativity or steric bulk with activity, validated by experimental IC data .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .

Q. What are the challenges in elucidating reaction mechanisms for derivatives of this compound?

Mechanistic studies face hurdles such as:

- Multi-Step Pathways : Intermediate instability (e.g., nitroso compounds during cyclization) requires real-time monitoring via LC-MS .

- Regioselectivity : Competing pathways in nucleophilic substitution (C4 vs. C2) are clarified using isotopic labeling (e.g., N NMR) .

- Catalyst Deactivation : Pd leaching in hydrogenation steps reduces yield, addressed by ligand optimization (e.g., bipyridine ligands) .

Q. How does this compound’s stability under various conditions affect experimental design?

- Photodegradation : The quinoline core is UV-sensitive, requiring amber glassware and inert atmospheres for storage .

- Hydrolysis : Ethyl ester hydrolyzes in aqueous buffers (pH >7), necessitating stability assays (HPLC monitoring) .

- Thermal Stability : Decomposition above 150°C limits melt-based formulations, favoring solvent-based delivery .

Data Contradiction Analysis

- Example : Conflicting reports on antibacterial efficacy may stem from:

- Bacterial Efflux Pumps : Overexpression in resistant strains reduces intracellular concentration .

- Solubility Limits : Poor aqueous solubility (<0.1 mg/mL) under physiological conditions skews in vitro vs. in vivo results .

Mitigation includes co-solvent systems (e.g., PEG-400) or prodrug strategies .

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to optimize synthesis (e.g., varying temperature, solvent, catalyst ratios) .

- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., fluorescence-based ATPase + colony-counting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.